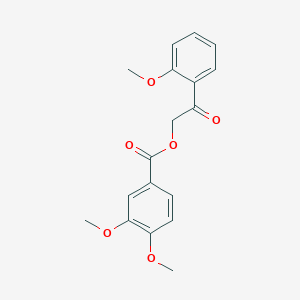
4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide, commonly known as DCMS, is a sulfonamide derivative that has been widely used in scientific research for its unique properties. DCMS is a white crystalline powder that is soluble in organic solvents and has a melting point of 155-156°C. This compound has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of DCMS is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of DCMS and the primary amine group of the target molecule. This covalent bond formation can lead to changes in the conformation and activity of the target molecule, which can have downstream effects on biological processes.
Biochemical and Physiological Effects:
DCMS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition can lead to changes in the pH of various tissues and fluids in the body.
DCMS has also been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This activity is believed to be due to the inhibition of bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
DCMS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for primary amines. Additionally, DCMS has been extensively studied, and its properties and reactivity are well understood.
However, there are also some limitations to the use of DCMS in lab experiments. For example, it can be difficult to work with due to its low solubility in aqueous solvents. Additionally, the reaction between DCMS and primary amines can be slow, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on DCMS. One area of interest is the development of novel inhibitors of carbonic anhydrase using DCMS as a building block. These inhibitors have potential applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the development of new methods for the synthesis of DCMS and related compounds. This could involve the use of alternative starting materials or reaction conditions to improve the efficiency and selectivity of the synthesis.
Finally, there is potential for the use of DCMS in the development of new diagnostic tools for the detection of primary amines in biological samples. This could have applications in the diagnosis and monitoring of various diseases and conditions.
Synthesemethoden
DCMS can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. This reaction results in the formation of DCMS and hydrochloric acid. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DCMS has been used extensively in scientific research as a reagent for the determination of amino acids and peptides. It has been shown to react selectively with primary amines, forming stable sulfonamide derivatives. This reaction can be used to quantify the amount of primary amines in a sample, which is useful in the analysis of proteins and other biomolecules.
DCMS has also been used in the synthesis of novel compounds with potential biological activity. For example, DCMS has been used as a building block in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. These inhibitors have potential applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
4,5-dichloro-N-cyclohexyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-9-7-11(14)12(15)8-13(9)19(17,18)16-10-5-3-2-4-6-10/h7-8,10,16H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZXFKYGQRUIRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)




![ethyl 2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497817.png)

